molecular formula C16H15NO5 B14627237 Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate CAS No. 59038-62-9

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate

Katalognummer: B14627237
CAS-Nummer: 59038-62-9
Molekulargewicht: 301.29 g/mol
InChI-Schlüssel: ZUHMIFKTSMAXQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methyl ester group, and a dimethylphenoxy substituent on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide, heat.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

    Reduction: 5-(2,4-dimethylphenoxy)-2-aminobenzoate.

    Substitution: 5-(2,4-dimethylphenoxy)-2-nitrobenzoic acid.

    Oxidation: 5-(2,4-dicarboxyphenoxy)-2-nitrobenzoate.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(2,4-dimethylphenoxy)-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 5-(2,4-dimethylphenoxy)-2-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.

    Methyl 5-(2,4-dimethylphenoxy)-2-carboxybenzoate: Features a carboxy group in place of the nitro group.

Uniqueness

Methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group with the dimethylphenoxy substituent on the benzene ring makes this compound a valuable intermediate in organic synthesis and a candidate for various research applications.

Eigenschaften

CAS-Nummer

59038-62-9

Molekularformel

C16H15NO5

Molekulargewicht

301.29 g/mol

IUPAC-Name

methyl 5-(2,4-dimethylphenoxy)-2-nitrobenzoate

InChI

InChI=1S/C16H15NO5/c1-10-4-7-15(11(2)8-10)22-12-5-6-14(17(19)20)13(9-12)16(18)21-3/h4-9H,1-3H3

InChI-Schlüssel

ZUHMIFKTSMAXQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.